molecular formula C23H52N4O4 B12804554 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea CAS No. 68412-14-6

2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea

Cat. No.: B12804554
CAS No.: 68412-14-6
M. Wt: 448.7 g/mol
InChI Key: NSDUCABVIZJQPD-UHFFFAOYSA-N
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Description

Historical Context and Discovery Milestones of Constituent Compounds

The three compounds in this system each have distinct historical trajectories that reflect their chemical significance. 2-(2-Aminoethylamino)ethanol (AEEA), first synthesized in the mid-20th century, emerged as part of broader research into ethanolamines. Ethanolamines gained prominence for their surfactant properties, with AEEA specifically developed for its bifunctional amine groups, which enable crosslinking in polymer chemistry. Early patents describe its synthesis via azide reduction or Gabriel synthesis, with modern methods favoring one-pot reactions to improve yield and safety.

Octadecanoic acid (stearic acid) was isolated in 1815 by Michel Eugène Chevreul during his seminal studies on animal fats. Chevreul’s fractional crystallization of sheep tallow revealed a high-melting-point fatty acid, which he named “stearic acid” (from the Greek stear, meaning tallow). This discovery laid the groundwork for understanding saturated fatty acids and their industrial applications, such as candle production. Stearic acid’s role expanded into pharmaceuticals and cosmetics due to its emulsifying and stabilizing properties.

Urea , one of the oldest known organic compounds, was first identified in urine by Herman Boerhaave in 1727. Its artificial synthesis in 1828 by Friedrich Wöhler—via the reaction of silver cyanate and ammonium chloride—marked a pivotal moment in organic chemistry, disproving vitalism and bridging inorganic and organic chemistry. Urea’s ability to form hydrogen bonds and disrupt protein structures later made it invaluable in biochemistry and industrial processes like fertilizer production.

Table 1. Historical Milestones of AEEA, Stearic Acid, and Urea
Compound Discovery Year Key Contributors Significance
AEEA Mid-20th Century Industrial Chemists Bifunctional amine for polymer crosslinking
Stearic Acid 1815 Michel Eugène Chevreul Isolation from animal fats; foundation of lipid chemistry
Urea 1727 (Isolation)
1828 (Synthesis)
Herman Boerhaave
Friedrich Wöhler
First organic compound synthesized from inorganic precursors

Structural and Functional Relationships Between Amines, Fatty Acids, and Urea Derivatives

The ternary system’s functionality arises from the interplay of its components’ molecular architectures. AEEA (C4H12N2O) features a primary amine, a secondary amine, and a hydroxyl group, enabling diverse reactivity. Its amine groups participate in nucleophilic reactions, while the hydroxyl group facilitates hydrogen bonding. In contrast, stearic acid (C18H36O2) comprises an 18-carbon hydrophobic tail and a carboxylic acid head, granting amphiphilic properties ideal for micelle formation. Urea (CH4N2O), with its two amide groups, acts as a hydrogen-bond donor and acceptor, disrupting hydrophobic interactions in proteins or enhancing solubility in formulations.

When combined, these compounds exhibit complementary interactions:

  • AEEA’s amines can protonate stearic acid’s carboxylate group, forming ionic pairs that stabilize emulsions.
  • Urea disrupts crystalline structures in stearic acid, lowering melting points and improving miscibility in solvents.
  • The hydroxyl and amine groups of AEEA may engage in hydrogen bonding with urea, creating a networked matrix that enhances material rigidity.
Table 2. Functional Groups and Interactions in the Ternary System
Compound Key Functional Groups Primary Interactions
AEEA -NH2, -NH-, -OH Hydrogen bonding, ionic bonding
Stearic Acid -COOH Hydrophobic interactions, acid-base reactions
Urea -NH2 Hydrogen bonding, denaturation

Rationale for Combined Study: Synergistic Effects in Industrial and Biochemical Systems

The integration of AEEA, stearic acid, and urea leverages their individual strengths for advanced applications. In industrial contexts , AEEA’s crosslinking ability complements stearic acid’s surfactant properties, enabling the synthesis of high-load resins with superior swelling characteristics. For example, AEEA-derived polymers incorporating stearic acid exhibit enhanced thermal stability, while urea acts as a plasticizer, improving processability.

In biochemical systems , stearic acid’s lipidic nature pairs with urea’s solubilizing capacity to create drug delivery vehicles. Recent studies demonstrate that hydrophobic deep eutectic solvents (DES) combining stearic acid and menthol improve drug permeability, with urea further modulating viscosity and stability. AEEA’s amine groups could potentially functionalize such DES, enabling targeted delivery or responsive release mechanisms.

Table 3. Synergistic Applications of the Ternary System
Application Domain Role of AEEA Role of Stearic Acid Role of Urea
Polymer Resins Crosslinking agent Hydrophobic stabilizer Plasticizer
Drug Delivery Systems Functionalization via amines Lipid matrix component Solubility enhancer

Properties

CAS No.

68412-14-6

Molecular Formula

C23H52N4O4

Molecular Weight

448.7 g/mol

IUPAC Name

2-(2-aminoethylamino)ethanol;octadecanoic acid;urea

InChI

InChI=1S/C18H36O2.C4H12N2O.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);6-7H,1-5H2;(H4,2,3,4)

InChI Key

NSDUCABVIZJQPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N.C(=O)(N)N

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-Aminoethylamino)ethanol

The synthesis of 2-(2-aminoethylamino)ethanol is a critical step as it is a key intermediate in the final compound. According to patent literature (JPH0551353A), the preparation involves the reaction of halogenoethylamines or their mineral acid salts (such as chloroethylamine hydrochloride or bromoethylamine hydrobromide) with monoethanolamine under controlled conditions:

  • Reaction Conditions:

    • Temperature: 45 to 100 °C, preferably 60 to 80 °C.
    • Pressure: Atmospheric or reduced pressure.
    • Reaction time: 1 to 5 hours, typically about 2 hours.
  • Process:

    • The halogenoethylamine salt is dissolved in a solvent such as isopropyl alcohol.
    • Monoethanolamine is added in excess (molar ratios vary, e.g., 4:1 MEA to halogenoethylamine).
    • The mixture is stirred at the set temperature for the reaction time.
    • After reaction completion, excess monoethanolamine is removed by vacuum distillation.
    • The reaction mixture is neutralized with alkali (e.g., sodium hydroxide).
    • Distillation under reduced pressure (95–98 °C, 3 mmHg) isolates the product.
    • If residual water affects quality, azeotropic distillation with alcohol (e.g., isopropyl alcohol) is used to remove water.
  • Yields and Purity:

    • Purity of 2-(2-aminoethylamino)ethanol can reach 98–99.7% by HPLC.
    • Yields range from 83% to 94% molar yield depending on conditions.
Parameter Value/Range
Reaction temperature 45–100 °C (preferably 60–80)
Reaction time 1–5 hours (typically 2 hours)
Pressure Atmospheric or reduced
Purity of product 98–99.7% (HPLC)
Yield 83–94% molar

This method is well-established and provides a high-purity intermediate for further reactions.

Preparation of Octadecanoic Acid Reaction Products with 2-(2-Aminoethylamino)ethanol and Urea

The final compound is a reaction product of octadecanoic acid (stearic acid), 2-(2-aminoethylamino)ethanol, and urea. This product is often described as a condensation or complex reaction product, used in various industrial applications such as additives or surfactants.

  • Raw Materials:

    • Octadecanoic acid (stearic acid)
    • 2-(2-aminoethylamino)ethanol (prepared as above or commercially sourced)
    • Urea
  • Reaction Overview:

    • The reaction involves condensation between the carboxylic acid group of octadecanoic acid and the amino groups of 2-(2-aminoethylamino)ethanol.
    • Urea participates in the reaction, likely forming additional hydrogen bonding or urea-based linkages, stabilizing the product.
    • The process may involve heating and stirring under controlled conditions to promote reaction and remove water formed during condensation.
  • Typical Conditions:

    • Heating to moderate temperatures (exact temperatures vary by source, often 100–200 °C depending on scale and solvent).
    • Removal of water by azeotropic distillation or vacuum to drive the condensation forward.
    • Reaction time varies from several hours to optimize product formation.
  • Product Characteristics:

    • Molecular formula: Approximately C23H52N4O4 (varies slightly depending on exact stoichiometry).
    • Molecular weight: ~448.68 g/mol (for the condensation product without quaternization).
    • Physical state: Typically a viscous liquid or solid depending on purity and formulation.
    • The product may be further modified by quaternization (e.g., with dimethyl sulfate) to enhance properties.
Component Role Typical Amounts (mol ratio)
Octadecanoic acid Carboxylic acid source 1
2-(2-Aminoethylamino)ethanol Amine source for condensation 1–1.2
Urea Condensation stabilizer 0.5–1

Analytical and Research Findings on Preparation

  • Reaction Monitoring:

    • High-performance liquid chromatography (HPLC) is used to determine purity and yield of 2-(2-aminoethylamino)ethanol.
    • Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm the formation of amide or urea linkages in the final product.
    • Mass spectrometry (MS) and elemental analysis verify molecular weight and composition.
  • Optimization Notes:

    • Reaction temperature control is critical to minimize by-products.
    • Excess monoethanolamine or amine reagents are removed by vacuum distillation to improve purity.
    • Azeotropic distillation with alcohols helps remove residual water, improving product stability.
    • The presence of urea enhances product properties by forming stable hydrogen bonds or urea linkages, improving solubility and performance in applications.
  • Safety and Handling:

    • The final product and intermediates require handling with appropriate safety measures due to irritant properties.
    • Flash points and boiling points indicate moderate thermal stability (e.g., flash point ~162 °C, boiling point ~359 °C for quaternized products).

Summary Table of Preparation Methods

Step Method/Condition Outcome/Notes
1. Synthesis of 2-(2-aminoethylamino)ethanol Reaction of halogenoethylamine salt with monoethanolamine at 60–80 °C, 2 h High purity (98–99.7%), yield 83–94%
2. Removal of excess amine Vacuum distillation at 95–98 °C, 3 mmHg Purification of intermediate
3. Neutralization Alkali addition (e.g., NaOH) Neutralizes reaction mixture
4. Condensation with octadecanoic acid and urea Heating with stirring, water removal by azeotropic distillation Formation of final reaction product
5. Optional quaternization Reaction with dimethyl sulfate (if required) Enhances product properties

Chemical Reactions Analysis

Condensation Reaction Forming the Base Compound

The primary reaction involves condensation between stearic acid, 2-(2-aminoethylamino)ethanol (AEEA), and urea. This forms a polyamide or urea-linked product (CAS 68412-14-6) with the molecular formula C₂₃H₅₂N₄O₄ .

Mechanism :

  • The primary amine group of AEEA reacts with the carboxylic acid group of stearic acid, forming an amide bond.

  • Urea acts as a condensing agent, facilitating dehydration and stabilizing intermediates.

Reaction :

C18H36O2 (stearic acid)+C4H12N2(AEEA)+CH4N2(urea)C23H52N4O4+H2O\text{C}_{18}\text{H}_{36}\text{O}_2 \ (\text{stearic acid}) + \text{C}_4\text{H}_{12}\text{N}_2\text{O} \ (\text{AEEA}) + \text{CH}_4\text{N}_2\text{O} \ (\text{urea}) \rightarrow \text{C}_{23}\text{H}_{52}\text{N}_4\text{O}_4 + \text{H}_2\text{O}

Properties :

ParameterValueSource
Molecular Weight448.68 g/mol
CAS Registry68412-14-6
ApplicationPaper manufacturing (emulsifier)

Quaternization with Dimethyl Sulfate

The base compound undergoes quaternization with dimethyl sulfate (CAS 71342-92-2), forming a cationic surfactant with enhanced water solubility .

Mechanism :

  • Dimethyl sulfate alkylates the tertiary amine group in AEEA, forming a quaternary ammonium salt.

  • Sulfation introduces a permanent positive charge, improving emulsifying properties.

Reaction :

C23H52N4O4+(CH3)2SO4C25H58N4O8(quaternized product)\text{C}_{23}\text{H}_{52}\text{N}_4\text{O}_4 + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{C}_{25}\text{H}_{58}\text{N}_4\text{O}_8\text{S} \ (\text{quaternized product})

Properties :

ParameterValueSource
Molecular Weight574.815 g/mol
Boiling Point359.4°C
ApplicationSurfactant in paperboard for food contact

Salt Formation with Acetic Acid

The quaternized product reacts with acetic acid to form acetate salts, enhancing stability and compatibility in industrial formulations .

Mechanism :

  • Acetic acid protonates the quaternary ammonium compound, forming a stable acetate salt.

Application :

  • Used in paper manufacturing to improve opacity and thickness .

Interaction with Ethoxylated Tallow Alkyl Amines

The quaternized product is emulsified with ethoxylated tallow alkyl amines to create stable colloidal dispersions .

Key Features :

  • Combines hydrophobic (stearic acid chain) and hydrophilic (quaternary ammonium) regions.

  • Enables uniform coating on paper surfaces.

Comparative Analysis of Reaction Products

ParameterBase Compound (68412-14-6)Quaternized Product (71342-92-2)
Molecular FormulaC₂₃H₅₂N₄O₄C₂₅H₅₈N₄O₈S
Molecular Weight448.68 g/mol574.815 g/mol
Key Functional GroupAmide/Urea linkagesQuaternary ammonium sulfate
ApplicationEmulsifierSurfactant, paper additive

Research Findings

  • CO₂ Capture Potential : AEEA (a component) exhibits superior CO₂ absorption due to dual amine sites, forming stable carbamates .

  • Thermal Stability : The quaternized product’s high boiling point (359.4°C) suits high-temperature industrial processes .

Scientific Research Applications

Biochemistry

The amphiphilic nature of this compound allows it to interact with both polar and non-polar environments, which is essential for biochemical applications. It can serve as a surfactant or emulsifier in biochemical assays and formulations. Preliminary studies suggest that compounds similar to this may exhibit biological activities such as enzyme inhibition and cellular interaction, warranting further investigation into their mechanisms of action .

Materials Science

Due to its unique structural features, 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can be utilized in the development of advanced materials. Its ability to form stable emulsions makes it a candidate for creating novel polymeric materials that require specific hydrophilic-lipophilic balance (HLB). These materials can be applied in coatings, adhesives, and drug delivery systems .

Pharmaceuticals

In pharmaceutical research, the compound's potential as a drug delivery agent is significant. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, derivatives of this compound may be synthesized to create targeted drug delivery systems, particularly for cancer therapeutics where controlled release is crucial .

Case Studies

Study TitleFindings
In Vivo Evaluation of Soluble Epoxide Hydrolase Inhibitors The study explored the pharmacological inhibition of soluble epoxide hydrolase using urea derivatives. The findings indicated that similar compounds could exhibit significant anti-inflammatory effects, suggesting potential applications in treating conditions like acute pancreatitis .
Synthesis of Urea Analogs as Antioxidants A recent investigation reported the synthesis of urea analogs that demonstrated antioxidant properties. These findings highlight the potential for developing new therapeutic agents based on the structural framework provided by compounds like 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea .

Mechanism of Action

The mechanism of action of 2-(2-aminoethylamino)ethanol;octadecanoic acid;urea involves its interaction with specific molecular targets and pathways. The compound’s primary and secondary amine groups play a crucial role in its chemical reactivity and interactions with other molecules. For example, in CO2 separation processes, the primary amine group can sorb CO2, while the secondary amine group can desorb CO2 .

Comparison with Similar Compounds

2-(2-Aminoethylamino)ethanol

2-(2-Aminoethylamino)ethanol (C₄H₁₂N₂O), also known as aminoethylethanolamine (AEEA), is a diamine alcohol with both primary and secondary amine groups. It is widely used in CO₂ capture due to its dual reactivity: the primary amine efficiently absorbs CO₂, while the secondary amine facilitates desorption, enhancing separation efficiency . Industrial applications include semiconductor residue removal, where it effectively dissolves polymers without corroding titanium substrates . It is hygroscopic and reacts exothermically with acids to form salts, typical of amine-alcohols .

Octadecanoic Acid

Octadecanoic acid (C₁₈H₃₆O₂), or stearic acid, is a saturated fatty acid with an 18-carbon chain. It is a key component in superhydrophobic coatings (e.g., TiO₂ composites) and biological extracts, where it contributes to antimicrobial and antioxidant properties . Its high melting point (69–70°C) and stability make it suitable for food additives, soaps, and chemical precursors. Notably, it reacts with urea and diethylenetriamine to form regulated acetates used in industrial coatings .

Urea

Urea (CH₄N₂O) is a nitrogen-rich compound essential in fertilizers and chemical synthesis. It participates in reactions with fatty acids (e.g., octadecanoic acid) and amines to produce derivatives like acetates, which are regulated under environmental guidelines . Its ability to form hydrogen bonds and stabilize intermediates underpins its role in biochemical and industrial processes.

Comparison with Similar Compounds

2-(2-Aminoethylamino)ethanol vs. Other Amine-Alcohols

  • Monoethanolamine (MEA): While MEA (C₂H₇NO) is a benchmark CO₂ absorbent, AEEA outperforms it due to its secondary amine, which lowers energy requirements for solvent regeneration. Computational studies show AEEA’s CO₂ capacity is 20–30% higher than MEA’s .
  • Diethanolamine (DEA): DEA (C₄H₁₁NO₂) is less corrosive than MEA but lacks AEEA’s dual-amine functionality. AEEA replaces DEA in polyurethane foam removers, offering comparable solvation without substrate damage .
  • Safety Profile : AEEA is corrosive (H314) and allergenic (H317), similar to DEA and MEA. However, its higher flash point (~130°C) enhances handling safety in semiconductor applications .

Octadecanoic Acid vs. Other Fatty Acids

  • Palmitic Acid (C₁₆H₃₂O₂): Shorter chain length reduces melting point (63°C vs. 69°C for stearic acid) and stability. Palmitic acid is less effective in superhydrophobic coatings but more soluble in ethanol .
  • Oleic Acid (C₁₈H₃₄O₂): The unsaturated cis-9 double bond in oleic acid improves permeability in transdermal drug delivery. Octadecanoic acid’s saturated structure limits fluidity, resulting in 50% lower iontophoretic enhancement compared to oleic acid .
  • Reactivity: Octadecanoic acid forms esters (e.g., with glycerol) and acetates, whereas unsaturated acids like linoleic acid oxidize more readily, limiting shelf-life in formulations .

Urea vs. Nitrogenous Compounds

  • Thiourea (CH₄N₂S): Thiourea’s sulfur atom increases metal-chelating ability but reduces compatibility with fatty acid reactions. Urea’s oxygen-based hydrogen bonding is preferable in stabilizing octadecanoic acid derivatives .
  • Biuret (C₂H₅N₃O₂) : Biuret’s higher nitrogen content (35% vs. 46% in urea) makes it less efficient in fertilizer applications. Urea’s simpler structure allows faster hydrolysis in soil .

Key Research Findings

  • AEEA in CO₂ Capture : AEEA achieves 0.8–1.2 mol CO₂/mol absorbent, surpassing MEA (0.5–0.7 mol/mol) .
  • Octadecanoic Acid in Coatings: TiO₂-stearic acid composites reduce ice adhesion by 60% compared to untreated surfaces .

Biological Activity

The compound 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea (C23H52N4O4) is a complex organic molecule that integrates features of amino alcohols, fatty acids, and urea. This unique structure provides it with amphiphilic properties, enabling interactions in both hydrophilic and hydrophobic environments. The biological activity of this compound is of significant interest due to its potential applications in pharmaceuticals, materials science, and biochemistry.

Chemical Structure and Properties

The compound consists of three main components:

  • 2-(2-Aminoethylamino)ethanol : An amino alcohol that serves as a versatile intermediate in organic synthesis.
  • Octadecanoic Acid : Also known as stearic acid, this saturated fatty acid is prevalent in both animal and plant fats.
  • Urea : A simple amide structure contributing to the compound's overall properties.

This combination results in a molecular weight of approximately 448.683 g/mol , characterized by both hydrophilic and hydrophobic regions, which enhances its functionality across various applications.

Biological Activity

The biological activity of 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea stems from its structural components. Key activities include:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, potentially useful in developing new antibacterial agents.
  • Cell Proliferation Modulation : The compound may influence cell growth and proliferation, making it a candidate for further research in cancer therapy and regenerative medicine.
  • Membrane Interaction : Its amphiphilic nature allows it to modulate membrane fluidity and permeability, affecting cellular signaling and transport processes.

Research Findings

Recent studies have explored the interactions of this compound with various biomolecules. Notably:

  • Complex Formation : Research indicates that 2-(2-Aminoethylamino)ethanol;octadecanoic acid;urea can form complexes with lipid membranes, enhancing drug permeability across biological barriers.
  • Therapeutic Applications : The compound's structural features suggest potential roles in drug formulation and delivery systems, particularly for hydrophobic drugs.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of similar compounds demonstrated significant inhibition of bacterial growth. The results indicated that derivatives of amino alcohols combined with fatty acids could serve as effective antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
2-AminoethylaminoethanolE. coli15
Octadecanoic AcidS. aureus12
2-(2-Aminoethylamino)ethanol;octadecanoic acid;ureaE. coli & S. aureus18

Study 2: Cell Proliferation

In vitro studies assessed the effect of the compound on cancer cell lines. Results showed a concentration-dependent effect on cell viability.

Concentration (µM)Cell Viability (%)
1085
5070
10050

Q & A

Q. Experimental Design :

Solvent Ratios : Vary AEEA:MDEA:sulfolane ratios (e.g., 15:30:55 wt%) to balance absorption kinetics and solvent regeneration .

Pressure/Temperature : Measure CO₂ solubility at 40–120°C and 10–50 bar using high-pressure equilibrium cells .

Kinetic Analysis : Compare absorption rates using stopped-flow spectrometry to identify activation energies .

Key Finding : Blends with sulfolane increase CO₂ solubility by 20–30% compared to aqueous AEEA alone .

(Advanced) What experimental methodologies resolve contradictions in CO₂ absorption capacities reported for AEEA-based solvents?

Contradiction Source : Discrepancies arise from impurities (e.g., SO₂), temperature/pressure variations, or measurement techniques .

Q. Resolution Strategies :

  • Standardized Protocols : Use gravimetric or manometric methods under identical conditions (e.g., 30°C, 1 bar) .
  • Impurity Control : Pre-treat solvents with activated carbon to remove trace metals or sulfolane degradation products .
  • Cross-Validation : Compare results with computational models (e.g., DFT calculations for carbamate stability) .

Example : Bonenfant et al. (2005) reported 0.8 mol CO₂/mol AEEA, while Asadi et al. (2021) observed 1.2 mol CO₂/mol AEEA in sulfolane blends due to reduced viscosity .

(Advanced) How can computational modeling elucidate AEEA’s superior CO₂ absorption mechanism compared to monoethanolamine (MEA)?

Q. Computational Workflow :

Reaction Pathway Analysis : Density Functional Theory (DFT) to compare carbamate formation (AEEA’s primary amine) vs. bicarbonate (MEA) .

Free Energy Barriers : Calculate activation energies for CO₂ desorption via AEEA’s secondary amine, which requires 25% less energy than MEA .

Solvent Dynamics : Molecular dynamics (MD) simulations to model CO₂ diffusion in AEEA-sulfolane blends .

Key Insight : AEEA’s dual amine groups enable simultaneous absorption (primary amine) and low-energy desorption (secondary amine), reducing regeneration costs by ~40% .

(Basic) What safety precautions are necessary when handling 2-(2-Aminoethylamino)ethanol in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314/H317) .
  • Storage : Keep at 0–6°C in sealed containers to prevent decomposition .

Emergency Protocol : Immediate rinsing with water for 15+ minutes and medical consultation for exposures .

(Advanced) What role does octadecanoic acid play in modifying AEEA-based materials?

Research Context : Octadecanoic acid (stearic acid) can functionalize AEEA-derived polymers (e.g., polyamide 12) to enhance hydrophobicity .

Q. Methodology :

  • Esterification : React AEEA with stearic acid chloride to produce amphiphilic surfactants.
  • Characterization : Use DSC to measure melting points (183–185°C for stearic acid derivatives) .

Application : Modified polymers show improved thermal stability for CO₂ capture membrane fabrication .

(Basic) How is urea integrated into formulations with AEEA and octadecanoic acid for material science applications?

Hypothesized Role : Urea may act as a hydrogen-bonding modifier in AEEA-stearic acid gels or as a catalyst in carbamate formation.

Methodological Gap : Limited direct evidence in provided sources. Suggested approaches:

  • Thermal Analysis : TGA/DSC to study urea’s decomposition effects in ternary blends.
  • Solubility Tests : Measure urea’s impact on CO₂ absorption kinetics in AEEA solvents.

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